molecular formula C12H16O2 B1278873 5-(Benzyloxy)pentanal CAS No. 78999-24-3

5-(Benzyloxy)pentanal

Cat. No.: B1278873
CAS No.: 78999-24-3
M. Wt: 192.25 g/mol
InChI Key: KDNUJAZVJXKPNI-UHFFFAOYSA-N
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Description

5-(Benzyloxy)pentanal is an organic compound with the molecular formula C₁₂H₁₆O₂. It is a member of the aldehyde family, characterized by the presence of a benzyloxy group attached to the fifth carbon of a pentanal chain. This compound is known for its applications in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-(Benzyloxy)pentanal can be synthesized through several methods. One common approach involves the reaction of pentane-1,5-diol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, 5-benzyloxy-1-pentanol, which is then oxidized to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes. The starting material, 5-benzyloxy-1-pentanol, is subjected to controlled oxidation using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄). The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)pentanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid, 5-(benzyloxy)pentanoic acid.

    Reduction: Reduction of the aldehyde group yields 5-(benzyloxy)pentanol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC, KMnO₄, and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: 5-(Benzyloxy)pentanoic acid.

    Reduction: 5-(Benzyloxy)pentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

5-(Benzyloxy)pentanal serves as a crucial intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its structure allows for various chemical reactions, making it valuable in creating diverse compounds. It can undergo oxidation to form 5-(benzyloxy)pentanoic acid or reduction to yield 5-(benzyloxy)pentanol, facilitating its use in synthetic pathways .

Biochemical Studies

The compound is employed in studying enzyme-catalyzed reactions and metabolic pathways. Its ability to interact with specific biological targets, such as the cAMP-dependent protein kinase catalytic subunit alpha (PKA-Cα), highlights its potential role in cellular signaling and metabolic regulation . This interaction suggests that this compound could be instrumental in exploring biochemical processes.

Medicinal Chemistry

In medicinal chemistry, this compound acts as a precursor for synthesizing potential therapeutic agents. Its structural attributes may contribute to developing drugs targeting various diseases, including neurodegenerative conditions. Related compounds with similar benzyloxy functionalities have shown promise as inhibitors of monoamine oxidase B (MAO-B), indicating that this compound could have comparable effects .

Industrial Applications

The compound is also utilized in producing specialty chemicals and fragrances, leveraging its unique chemical properties for industrial purposes. Its versatility allows for various applications across different sectors .

Cytotoxicity Assessment

In vitro studies on related compounds have demonstrated significant cytotoxicity against cancer cell lines such as HeLa cells. Although specific evaluations for this compound are not available, trends observed in analogous compounds suggest it may possess anticancer properties deserving further exploration .

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)pentanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. This interaction can affect metabolic pathways and cellular processes, making the compound valuable in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    5-Benzyloxy-1-pentanol: A closely related compound with a hydroxyl group instead of an aldehyde group.

    5-(Benzyloxy)pentanoic acid: The oxidized form of 5-(benzyloxy)pentanal.

    4-Benzyloxy-1-butanol: A similar compound with a shorter carbon chain.

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its benzyloxy group provides stability and reactivity, making it a versatile intermediate in organic synthesis .

Biological Activity

5-(Benzyloxy)pentanal is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its significance in pharmacological research.

Chemical Structure and Synthesis

This compound is characterized by the presence of a benzyloxy group attached to a pentanal backbone. The synthesis typically involves the reaction of benzyl alcohol with pentanal through various methods, including oxidation and reduction processes. For instance, one synthesis method involves the use of formaldehyde and pyrrolidine in methanol to yield the desired compound .

Neuroprotective Effects

The neuroprotective properties of related compounds have been documented extensively. In particular, derivatives of benzyloxy-substituted phenols have demonstrated efficacy in models of neurodegenerative diseases, such as Parkinson's disease. These compounds often inhibit monoamine oxidase B (MAO-B), an enzyme associated with neuroinflammation and oxidative stress . While direct studies on this compound are sparse, its structural similarities suggest it may exhibit comparable neuroprotective effects.

Study on MAO-B Inhibition

A notable study focused on 2-(4-(benzyloxy)-5-(hydroxyl)phenyl)benzothiazole derivatives revealed that compounds with benzyloxy groups exhibited selective MAO-B inhibition with IC50 values as low as 0.062 µM . This suggests that this compound could potentially be developed as a lead compound for neuroprotective therapies targeting MAO-B.

Cytotoxicity Assessment

In vitro studies have assessed the cytotoxic effects of similar compounds against various cancer cell lines. For instance, certain derivatives showed significant inhibition of cell proliferation in HeLa cells, indicating potential anticancer properties . Although direct evaluations for this compound are not available, the trends observed in related compounds warrant further investigation into its cytotoxicity.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
2-(4-(benzyloxy)-5-(hydroxyl)phenyl)benzothiazoleMAO-B Inhibition0.062
Benzylthio-1,3,4-thiadiazol-2-yl-3-phenylurea derivativesCytotoxicity (HeLa cells)IC50 = 0.37
Benzyloxy-substituted phenolsAntioxidant ActivityNot specified

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 5-(Benzyloxy)pentanal, and what are the critical reaction conditions?

  • Methodological Answer : A documented synthesis involves the oxidation of 5-(Benzyloxy)pentan-1-ol (precursor) using a Swern oxidation or Dess-Martin periodinane to yield the aldehyde. Key conditions include strict temperature control (e.g., −78°C for Swern) and anhydrous solvents to prevent side reactions. The intermediate alcohol can be synthesized via benzyl ether protection of a diol precursor under basic conditions (e.g., NaH, benzyl bromide) .
  • Validation : Confirm product purity via TLC (Rf ~0.3 in hexane:ethyl acetate 3:1) and monitor aldehyde formation by IR (C=O stretch ~1720 cm⁻¹).

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer :

  • ¹³C NMR : Peaks at δ ~72.98 ppm (CH₂-Ph, benzyl ether), δ ~201 ppm (aldehyde carbonyl). Aromatic carbons appear at δ ~126–138 ppm .
  • MS (DCI-NH₃) : Major fragments include m/z 195 [M+1]⁺ and 212 [M+18]⁺, consistent with molecular formula C₁₂H₁₈O₂ .
  • HRMS : Use high-resolution mass spectrometry (e.g., ESI-TOF) to confirm exact mass (calc. for C₁₂H₁₈O₂: 194.13) .

Q. What precautions are necessary for handling and storing this compound?

  • Methodological Answer : Store under inert gas (N₂/Ar) at 2–8°C in amber glass vials to prevent aldehyde oxidation. Avoid exposure to moisture and strong acids/bases, which may hydrolyze the benzyl ether. Always use PPE (gloves, goggles) and work in a fume hood due to volatility .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved for chiral building blocks?

  • Methodological Answer : Utilize asymmetric organocatalysis or transition-metal catalysts. For example, a chiral oxazaborolidine catalyst can induce enantioselective α-functionalization of aldehydes. Alternatively, Sharpless epoxidation of allyl ether precursors followed by oxidation may yield enantiomerically enriched aldehydes. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. What strategies resolve contradictions in NMR data for this compound across different solvent systems?

  • Methodological Answer : Solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆) can alter δ values by 0.1–0.5 ppm. For precise assignments:

  • Compare experimental data with computational predictions (DFT/B3LYP/6-31G*).
  • Use DEPT-135 to distinguish CH₃, CH₂, and CH groups, especially for overlapping signals near δ 21–33 ppm (aliphatic chain) .

Q. How can trace degradation products of this compound be identified during long-term stability studies?

  • Methodological Answer : Employ GC/MS or LC-MS with a polar column (e.g., ZORBAX Eclipse Plus C18). Degradation products may include:

  • 5-Hydroxypentanal (oxidation of benzyl ether, detected via m/z 102 [M]⁺).
  • Benzyl alcohol (hydrolysis byproduct, identified by GC retention time ~4.7 min). Quantify using external calibration curves .

Q. What purification challenges arise due to structural analogs (e.g., 5-(Phenylmethoxy)pentanol), and how are they addressed?

  • Methodological Answer : Analogous alcohols (e.g., 1-Pentanol,5-(phenylmethoxy)) co-elute in silica gel chromatography. Mitigation strategies:

  • Use gradient elution (hexane → ethyl acetate, 0–30%).
  • Derivatize aldehydes with 2,4-dinitrophenylhydrazine (DNPH) to increase polarity difference. Confirm separation via ¹H NMR (absence of alcohol O–H signal at δ 1.5–2.0 ppm) .

Properties

IUPAC Name

5-phenylmethoxypentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h1,3-4,7-9H,2,5-6,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNUJAZVJXKPNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453822
Record name 5-(BENZYLOXY)PENTANAL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78999-24-3
Record name 5-(BENZYLOXY)PENTANAL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere a mixture of 8.0 grams (0.041 mole) of 7-phenyl-6-oxaheptan-1-ol and 1.4 grams of 95% silicon dioxide in 125 ml of methylene chloride was stirred, and 19.8 grams (0.090 mole) of pyridinium chlorochromate was added. Upon completion of addition, the reaction mixture was stirred at ambient temperature for four hours. After this time the reaction mixture was diluted with diethyl ether and then was passed through a column of magnesium silicate. The eluate was concentrated under reduced pressure yielding 6.2 grams of 7-phenyl-6-oxaheptan-1-al. The reaction was repeated.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The alcohol obtained in Step 1 (20.0 mmol) was dissolved in CH2Cl2 (100 mL). Dess-Martin periodinane (8.70 g, 20.5 mmol, 1 equiv.) was added, and the resulting solution stirred at room temperature for 18 h. The reaction mixture was then diluted with sat. aq. NaHCO3 (50 mL) and sat. aq. NaS2O3 (50 mL). The layers were separated, and the aqueous layer extracted with CH2Cl2 (2×100 mL. The combined organic layers were washed with sat. aq. NaHCO3 (100 mL) and brine (2×100 mL), dried (MgSO4), filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography (silica gel, EtOAc:pet ether=1:2 to 2:3) to give the resulting aldehyde (2.85 g, 14.8 mmol, 75% yield from the alcohol) as a colorless oil. 1H NMR (500 MHz, CDCl3) δ=9.76 (t, J=1.7 Hz, 1H), 7.37-7.26 (m, 5H), 4.50 (s, 2H), 3.49 (t, J=6.2 Hz, 2H), 2.46 (td, J=7.2, 1.8 Hz, 2H), 1.79-1.71 (m, 2H), 1.70-1.61 (m, 2H) ppm; 13C NMR (125 MHz, CDCl3) δ=202.6, 138.7, 128.6, 127.84, 127.79, 73.2, 70.0, 43.8, 29.4, 19.2 ppm; LRMS (ESI+ve): 215 (M+Na+).
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
NaS2O3
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
75%

Retrosynthesis Analysis

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